molecular formula C28H18F6 B12533056 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-13-0

1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene

Cat. No.: B12533056
CAS No.: 652131-13-0
M. Wt: 468.4 g/mol
InChI Key: IUIUTXVXZSHRRT-UHFFFAOYSA-N
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Description

1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is an organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with benzene derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is unique due to its specific arrangement of trifluoromethyl groups and ethene linkage, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring high thermal stability and resistance to chemical degradation .

Properties

CAS No.

652131-13-0

Molecular Formula

C28H18F6

Molecular Weight

468.4 g/mol

IUPAC Name

1-[1,2-diphenyl-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C28H18F6/c29-27(30,31)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(32,33)34/h1-18H

InChI Key

IUIUTXVXZSHRRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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